molecular formula C7H6N2O3S B13073233 2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid

2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13073233
M. Wt: 198.20 g/mol
InChI Key: HHPPRTPCDGHBFM-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid is a thiazole-based derivative characterized by a propargyloxy (prop-2-yn-1-yloxy) group attached to the amino substituent at the 2-position of the thiazole ring, and a carboxylic acid group at the 5-position (Figure 1).

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

2-(prop-2-ynoxyamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H6N2O3S/c1-2-3-12-9-7-8-4-5(13-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11)

InChI Key

HHPPRTPCDGHBFM-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=C(S1)C(=O)O

Origin of Product

United States

Biological Activity

2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid is a synthetic organic compound recognized for its unique structure, which includes a thiazole ring, a carboxylic acid group, and a prop-2-yn-1-yloxyamino substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-tumor and anti-inflammatory properties.

The molecular formula of this compound is C8H8N2O3SC_8H_8N_2O_3S with a molecular weight of 198.20 g/mol. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antitumor Activity

Research has indicated that derivatives of thiazole compounds, including this compound, exhibit significant antitumor properties. A study focused on similar thiazole derivatives demonstrated their effectiveness against various cancer cell lines. For instance, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), a derivative of thiazole, showed high antiproliferative potency against K563 leukemia cells comparable to dasatinib. However, it was less effective against mammary and colon carcinoma cells (IC50 values of 20.2 µM and 21.6 µM respectively) compared to dasatinib's IC50 of less than 1 µM across all tested lines .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer potential, compounds with similar structural features have been evaluated for their anti-inflammatory and antioxidant activities. For example, studies involving thiazole derivatives indicated their ability to modulate inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound has been shown to improve insulin sensitivity and reduce oxidative stress in diabetic models .

The biological activity of this compound is believed to be associated with its ability to interact with various biological targets. The presence of the thiazole ring contributes to its reactivity and interaction with cellular pathways involved in tumor progression and inflammation.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with other thiazole derivatives is presented below:

Compound NameMolecular FormulaKey Features
4-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acidC10H10N2O3SExplored for anti-inflammatory properties
2-Amino-1,3-benzothiazole-5-carboxylic acidC9H8N2O2SInvestigated for antibacterial activity
2-{Methyl[2-(prop-2-yn-1-yloxy)ethyl]amino}-1,3-thiazole-4-carboxylic acidC11H13N3O3SStudied for enzyme inhibition potential

The unique combination of functional groups in this compound provides distinct reactivity patterns and biological activities not found in other compounds listed above. Its ability to participate in click chemistry further enhances its utility in synthetic biology and medicinal chemistry.

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antitumor Efficacy : A study demonstrated that specific derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a targeted therapeutic approach.
  • Diabetes Management : In preclinical models of diabetes, thiazole derivatives were shown to significantly lower blood glucose levels and improve insulin sensitivity, indicating their potential role in diabetes management .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid has been studied for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi. A study found that compounds with similar thiazole structures demonstrated effective inhibition of bacterial growth, suggesting this compound could be developed into a therapeutic agent for treating infections .

Anticancer Properties
Thiazole derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways . Further investigations are needed to fully understand its efficacy and mechanism of action.

Agricultural Applications

Fungicide Development
The compound has shown promise in agricultural applications, particularly as a fungicide. Its structural similarity to known antifungal agents suggests it may inhibit fungal growth effectively. Research into active compound combinations has highlighted the potential for thiazole derivatives to enhance the efficacy of existing fungicides .

Plant Growth Regulation
Studies have indicated that thiazole compounds can act as plant growth regulators, promoting root development and enhancing stress resistance in plants. This aspect makes this compound a candidate for further research in sustainable agriculture practices .

Material Science Applications

Polymer Chemistry
The unique chemical properties of thiazoles allow them to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing into the use of this compound as a modifier in polymer formulations to improve durability and resistance to environmental stressors .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induces apoptosis in cancer cells
Agriculture (Fungicide) Potential as an effective fungicide
Plant Growth Regulation Enhances root growth and stress resistance
Polymer Chemistry Improves mechanical properties of polymers

Comparison with Similar Compounds

Structural Comparison

The structural diversity of thiazole-5-carboxylic acid derivatives primarily arises from variations in the substituents at the 2-amino and 4-position of the thiazole ring. Key analogues and their substituents are summarized in Table 1.

Table 1: Structural Comparison of Thiazole-5-carboxylic Acid Derivatives

Compound Name Substituent at 2-Amino Position Substituent at 4-Position Molecular Weight Key Evidence
2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid Prop-2-yn-1-yloxy H 212.22* N/A (Target)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 4-Chlorobenzyl Methyl 282.74
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid 4-Chlorophenylsulfonyl Methyl 330.79
2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 1-Phenylethyl Trifluoromethyl 340.30
2-[methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid Methyl(phenyl)amino H 234.28

*Calculated based on molecular formula.

Key Observations:

  • Electron-Withdrawing Groups: The 4-trifluoromethyl group (Table 1, row 4) increases lipophilicity and metabolic resistance, which is critical for enzyme inhibition .
  • Bulky Substituents: The 4-chlorophenylsulfonyl group (Table 1, row 3) may enhance binding affinity to hydrophobic enzyme pockets .
  • Propargyloxy Group: The target compound’s propargyloxy substituent introduces an alkyne moiety, enabling conjugation reactions (e.g., click chemistry) for drug delivery systems or probes .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Derivatives

Compound Name LogP* Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 1.2 0.5 (PBS) 2 5
2-[(4-Chlorobenzyl)amino]-4-methyl analogue 2.8 0.1 (DMSO) 2 4
2-{[(4-Chlorophenyl)sulfonyl]amino} analogue 3.1 <0.1 (Water) 2 6
4-Trifluoromethyl analogue 3.5 0.2 (Ethanol) 1 5

*Predicted using QikProp.

Key Insights:

  • The target compound’s lower LogP (1.2 vs. 2.8–3.5) suggests improved aqueous solubility, beneficial for oral bioavailability.

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